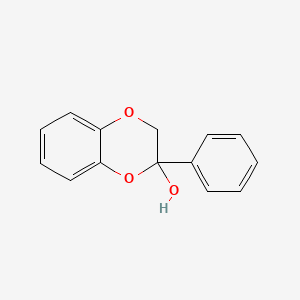

2-Phenyl-2,3-dihydro-1,4-benzodioxin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-2H-1,4-benzodioxin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-14(11-6-2-1-3-7-11)10-16-12-8-4-5-9-13(12)17-14/h1-9,15H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIYXRBEDCJVLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 Phenyl 2,3 Dihydro 1,4 Benzodioxin 2 Ol

Historical Perspectives on Benzodioxin Synthesis Relevant to the Compound

Historically, the synthesis of the 2,3-dihydro-1,4-benzodioxin ring system often involved the condensation of a catechol derivative with a suitable two-carbon electrophile. Early methods for constructing this core structure, which is central to 2-phenyl-2,3-dihydro-1,4-benzodioxin-2-ol, typically relied on stoichiometric cyclization reactions. ingentaconnect.com For instance, the reaction of benzene-1,2-diols with compounds like 1,2-dibromoethane (B42909) in the presence of a base was a common approach. nih.gov These early syntheses, while foundational, often resulted in mixtures of products and required harsh reaction conditions. ingentaconnect.com The synthesis of various benzodioxin derivatives has been documented, including those with sulfamoyl groups and those explored as potential antineoplastic agents. nih.govnih.gov The accidental discovery of polychlorinated dibenzodioxins as byproducts in industrial processes also contributed to the broader, albeit initially environmental, understanding of dioxin chemistry. acs.org These historical methods laid the groundwork for the development of more controlled and selective synthetic strategies.

Contemporary and Novel Synthetic Strategies for the 2,3-Dihydro-1,4-benzodioxin Core

Modern synthetic chemistry has introduced a variety of advanced methods for the construction of the 2,3-dihydro-1,4-benzodioxin framework, offering improvements in yield, selectivity, and reaction conditions. cnr.it These strategies are crucial for accessing complex derivatives like this compound.

The advent of organometallic catalysis has revolutionized the synthesis of the 2,3-dihydro-1,4-benzodioxin core. ingentaconnect.com Palladium-catalyzed reactions have been particularly prominent. For example, the condensation of benzene-1,2-diol with various propargylic carbonates, catalyzed by a palladium complex, affords 2,3-dihydro-2-ylidene-1,4-benzodioxins with regio- and stereoselectivity. acs.org This method proceeds through the formation of a (σ-allenyl)palladium complex, followed by intermolecular and then intramolecular attack by the phenoxide ion. acs.org Another palladium-catalyzed approach involves the heteroannulation of monoprop-2-ynylated catechols with aryl iodides. ingentaconnect.com

Beyond palladium, other catalytic systems have been explored. For instance, a catalyst-free method for synthesizing 1,3-benzodioxin-4-ones has been developed through the reaction of propargylic alcohols with salicylic (B10762653) acids. rsc.org The development of new fluorination reagents and catalytic systems has also broadened the scope of synthetic transformations applicable to complex molecules. cas.cnspringernature.com

Table 1: Comparison of Catalytic Methods for 2,3-Dihydro-1,4-benzodioxin Core Synthesis

| Catalyst/Reagent System | Starting Materials | Product Type | Key Features |

| PdCl2(PPh3)2 / CuI | Monoprop-2-ynylated catechol, Aryl iodide | 1-Alkylidene/Arylidene-2,3-dihydro-1,4-benzodioxins | Excellent chemical yields. ingentaconnect.com |

| Palladium catalyst | Benzene-1,2-diol, Propargylic carbonates | 2,3-Dihydro-2-ylidene-1,4-benzodioxins | Regio- and stereoselective. acs.org |

| NaOCH3, Na-mordenite, or MgO | Catechol, Glycerol (B35011) carbonate | 2-Hydroxymethyl-1,4-benzodioxane | Solvent-free, high yield. rsc.org |

| None (Catalyst-free) | Propargylic alcohols, Salicylic/Thiosalicylic acids | 1,3-Benzodioxin-4-ones | Open-air atmosphere. rsc.org |

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the majority of the atoms of the starting materials, offer an efficient pathway to complex molecules. tcichemicals.com While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs are being applied to generate related heterocyclic structures. tcichemicals.com Cascade reactions, which involve two or more sequential transformations in a single pot, have also been employed. For example, intramolecular thio-Michael/aldol (B89426) cyclization cascade reactions have been utilized with sulfur-based chiral auxiliaries to create complex cyclic systems. scielo.org.mx

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. wjpmr.commdpi.com For the synthesis of the 2,3-dihydro-1,4-benzodioxin core, a notable green approach involves the reaction of catechol with glycerol carbonate (a bio-based reagent) in the presence of a basic catalyst without a solvent. rsc.org This method can achieve a high yield of 2-hydroxymethyl-1,4-benzodioxane, a key intermediate for various pharmaceuticals. rsc.org The use of water as a solvent, alternative reaction media, and one-pot syntheses are other green chemistry strategies being implemented in pharmaceutical synthesis. nih.gov

Stereoselective and Asymmetric Synthesis of this compound

The biological activity of chiral molecules is often dependent on their absolute configuration. nih.gov Therefore, the development of stereoselective and asymmetric syntheses for compounds like this compound is of significant importance.

Several approaches have been developed to construct the chiral 2,3-dihydro-1,4-benzodioxane framework. nih.gov Palladium-catalyzed intramolecular etherification of halogenated aromatic hydrocarbons with chiral alcohols is one such method. nih.gov Additionally, iridium-catalyzed asymmetric hydrogenation of 1,4-benzodioxin (B1211060) compounds has been shown to produce chiral 1,4-benzodioxane (B1196944) derivatives. nih.gov Enzymatic methods, such as the kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester using engineered Candida antarctica lipase (B570770) B, have also proven effective in producing chiral benzodioxane motifs. rsc.org

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. sigmaaldrich.comwikipedia.org These auxiliaries can be recovered and reused, making them a valuable tool in asymmetric synthesis. sigmaaldrich.com Various types of chiral auxiliaries, including oxazolidinones and sulfur-based auxiliaries, have been successfully used in a wide range of asymmetric transformations, such as alkylation and aldol reactions. scielo.org.mxrsc.org While specific applications of chiral auxiliaries for the direct synthesis of this compound are not detailed in the provided context, the principles are broadly applicable to creating the chiral center at the C2 position.

Ligand-controlled synthesis is another powerful strategy for achieving stereoselectivity. In this approach, a chiral ligand coordinates to a metal catalyst and influences the stereochemical course of the reaction. nih.gov This method has been successfully applied in the synthesis of various heterocyclic compounds. nih.govresearchgate.net For instance, palladium-catalyzed asymmetric heteroannulation of benzene-1,2-diols with propargylic carbonates can lead to enantioselectivities of up to 96% for certain 1-alkyl-2-alkylidene-2,3-dihydro-1,4-benzodioxins. ingentaconnect.com

Enzymatic and Biocatalytic Pathways for Enantioselective Production

The production of single-enantiomer pharmaceuticals is of paramount importance, as the biological activity of chiral molecules often resides in only one of its enantiomeric forms. nih.govnih.gov Biocatalysis has emerged as a powerful and environmentally friendly tool for the synthesis of chiral compounds, offering high efficiency and enantioselectivity. nih.govnih.gov For derivatives of the 2,3-dihydro-1,4-benzodioxane scaffold, enzymatic methods, particularly kinetic resolution, have proven effective.

Lipases are a class of enzymes that have been successfully employed for the kinetic resolution of benzodioxane derivatives. nih.gov A notable example involves the use of engineered Candida antarctica lipase B (CALB). In a study focused on the kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester, a closely related structural motif, specific mutants of CALB demonstrated high efficacy. nih.gov The enzyme selectively catalyzes the reaction of one enantiomer, allowing for the separation of the unreacted, enantiopure substrate.

Key findings from this research highlight the optimization of reaction conditions to achieve high enantiomeric excess (e.e.). For instance, conducting the enzymatic resolution at 30 °C with n-butanol as a cosolvent resulted in an optimal enantiomeric excess of the substrate (e.e.s) of 97%. nih.gov This demonstrates the potential of utilizing engineered lipases for the efficient production of chiral 2,3-dihydro-1,4-benzodioxane building blocks. nih.gov The development of such biocatalytic systems is a crucial step towards more sustainable and efficient pharmaceutical manufacturing. nih.gov

Table 1: Enzymatic Kinetic Resolution of a Benzodioxane Derivative using Engineered CALB nih.gov

| Parameter | Optimal Condition | Result |

|---|---|---|

| Enzyme | Engineered Candida antarctica Lipase B (CALB) Mutants A225F and A225F/T103A | High catalytic activity |

| Substrate Concentration | 50 mM | Optimal resolution |

| Temperature | 30 °C | Best performance |

| Cosolvent | 20% n-butanol | Enhanced resolution |

| Enantiomeric Excess (e.e.s) | 97% | High enantiopurity |

Purification and Isolation Techniques for Synthetic Products

Following the synthesis of this compound and its derivatives, a multi-step purification process is essential to isolate the compound with high purity. The standard procedure typically involves a combination of extraction, washing, drying, and chromatographic techniques.

Initially, the crude reaction mixture is often dissolved in an organic solvent, such as dichloromethane (B109758) (DCM) or ethyl acetate. mdpi.comnih.gov This organic phase is then washed sequentially with aqueous solutions to remove impurities. Common washing steps include using a dilute acid solution (e.g., 10% HCl) to neutralize any basic reagents, followed by a sodium bicarbonate solution (NaHCO₃) to remove acidic byproducts, and finally a brine wash to reduce the water content in the organic layer. mdpi.comnih.gov

After the washing steps, the organic phase is dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water. mdpi.comnih.gov The drying agent is subsequently removed by filtration, and the solvent is evaporated under reduced pressure (in vacuo) to yield the crude product. mdpi.com

The final and most critical purification step is typically column chromatography. mdpi.comnih.gov Flash chromatography on silica (B1680970) gel is the most frequently reported method for purifying 1,4-benzodioxane derivatives. mdpi.comnih.govnih.gov The choice of eluent (solvent system) is crucial for achieving good separation. A mixture of non-polar and polar solvents, such as cyclohexane (B81311) and ethyl acetate, is commonly employed. mdpi.com The polarity of the eluent is often adjusted in a gradient to effectively separate the desired product from any remaining starting materials or byproducts. mdpi.com In some cases, multiple crystallization steps may be necessary to achieve a high level of purity. nih.gov For chiral separations and the determination of enantiomeric excess, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a standard analytical technique. nih.govunimi.it

Table 2: Common Purification Techniques for 1,4-Benzodioxane Derivatives

| Technique | Description | Common Reagents/Materials | Reference |

|---|---|---|---|

| Extraction & Washing | Removal of water-soluble impurities and unreacted reagents. | Dichloromethane, Ethyl Acetate, 10% HCl, NaHCO₃, Brine | mdpi.comnih.gov |

| Drying | Removal of residual water from the organic phase. | Anhydrous Sodium Sulfate, Anhydrous Magnesium Sulfate | mdpi.comnih.gov |

| Concentration | Removal of solvent to obtain the crude product. | Rotary Evaporator (in vacuo) | mdpi.comscirp.org |

| Flash Chromatography | Separation of the target compound based on polarity. | Silica Gel, Cyclohexane/Ethyl Acetate, Dichloromethane/Methanol | mdpi.comnih.govmdpi.com |

Chemical Reactivity and Mechanistic Investigations of 2 Phenyl 2,3 Dihydro 1,4 Benzodioxin 2 Ol

Reactions Involving the Hydroxyl Group at C-2

The tertiary alcohol at the C-2 position is a key functional group that dictates a significant portion of the molecule's reactivity. This hydroxyl group can undergo various transformations, including oxidation, substitution, and elimination.

Oxidation: The tertiary hydroxyl group in 2-phenyl-2,3-dihydro-1,4-benzodioxin-2-ol is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. Strong oxidizing agents under harsh conditions would likely lead to the degradation of the molecule, potentially cleaving the dioxin ring or oxidizing the benzene (B151609) ring. However, oxidative processes targeting other parts of the molecule, such as the benzene ring or a substituent on it, can be performed while leaving the C-2 hydroxyl group intact. For instance, the oxidation of a sulfide (B99878) moiety to a sulfoxide (B87167) or sulfone on a 1,4-benzodioxane (B1196944) ring has been achieved using reagents like hydrogen peroxide, demonstrating that other parts of the scaffold can be selectively oxidized. scirp.orgscirp.org

Etherification and Esterification: Standard acid-catalyzed etherification or esterification reactions involving the tertiary hydroxyl group are generally not feasible due to steric hindrance and the propensity for elimination reactions under acidic conditions, which would lead to the formation of 2-phenyl-1,4-benzodioxene. However, under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then be alkylated or acylated. For example, reaction with a strong base followed by an alkyl halide would yield the corresponding ether. Similarly, acylation with an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) would furnish the ester.

No specific documented examples of etherification or esterification of this compound were found in the provided search results. The described reactivity is based on general principles of alcohol chemistry.

Elimination: Acid-catalyzed dehydration of the C-2 hydroxyl group is a plausible reaction pathway. Protonation of the hydroxyl group would form a good leaving group (water), which upon departure would generate a tertiary carbocation at C-2, stabilized by the adjacent phenyl group and the oxygen atom at position 1. Subsequent elimination of a proton from C-3 would lead to the formation of the thermodynamically stable aromatic product, 2-phenyl-1,4-benzodioxene. This type of elimination is a common reaction for tertiary alcohols. The elimination of amine-containing payloads from hydroxybenzylammonium compounds, which proceeds through a similar quinone methide intermediate, highlights the feasibility of such 1,4-elimination processes. nih.gov

Ring-Opening: The dihydrobenzodioxin ring is generally stable. However, under forcing acidic conditions, cleavage of the ether linkages could occur. A more specific ring-opening reaction could be initiated by the transformation of the hydroxyl group. For instance, if the hydroxyl group were converted to a better leaving group, intramolecular attack by a nucleophile could potentially lead to ring opening. A proposed mechanism for the isomerization of 3-amido-2-phenyl azetidines to 2-oxazolines involves a nucleophilic attack that opens the azetidine (B1206935) ring, suggesting that similar intramolecular processes could be envisioned for the dihydrobenzodioxin system under appropriate conditions. mdpi.com

Table 1: Summary of Plausible Reactions at the C-2 Hydroxyl Group

| Reaction Type | Reagents | Plausible Product | Notes |

| Oxidation | Strong oxidants (e.g., KMnO4) | Degradation products | Tertiary alcohol is resistant to mild oxidation. |

| Etherification | 1. NaH2. RX | 2-alkoxy-2-phenyl-2,3-dihydro-1,4-benzodioxin | Requires basic conditions to avoid elimination. |

| Esterification | Acyl chloride, Pyridine | 2-acyloxy-2-phenyl-2,3-dihydro-1,4-benzodioxin | Requires basic conditions. |

| Elimination | H+ (acid catalyst) | 2-phenyl-1,4-benzodioxene | Acid-catalyzed dehydration. |

| Ring-Opening | Strong acid, heat | Catechol and phenyl-containing fragments | Cleavage of ether bonds. |

Reactivity of the Dihydrobenzodioxin Ring System

The dihydrobenzodioxin ring system consists of a benzene ring fused to a dioxane ring. The reactivity of this system is influenced by the electronic properties of the ether oxygens and the phenyl substituent at the C-2 position.

The benzene ring of the 1,4-benzodioxane scaffold is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the two ether oxygen atoms. msu.edu These oxygens direct incoming electrophiles to the ortho and para positions relative to the ether linkages (positions 6 and 7). libretexts.org Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur primarily at these positions. masterorganicchemistry.combyjus.com The presence of the bulky 2-phenyl-2-hydroxy-dihydrodioxin moiety might sterically hinder the ortho position (position 5), potentially favoring substitution at the 6 and 7 positions.

For example, nitration of the benzodioxane ring can be achieved using a mixture of nitric acid and sulfuric acid. msu.edu Similarly, halogenation can be carried out with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst like FeBr₃. libretexts.org

Table 2: Expected Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 6-Nitro- and 7-nitro-2-phenyl-2,3-dihydro-1,4-benzodioxin-2-ol |

| Bromination | Br₂, FeBr₃ | 6-Bromo- and 7-bromo-2-phenyl-2,3-dihydro-1,4-benzodioxin-2-ol |

| Sulfonation | Fuming H₂SO₄ | This compound-6-sulfonic acid and -7-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-Acyl- and 7-acyl-2-phenyl-2,3-dihydro-1,4-benzodioxin-2-ol |

Direct nucleophilic attack on the saturated carbons (C-2 and C-3) of the dioxin ring is generally unfavorable unless a good leaving group is present. However, nucleophilic aromatic substitution (SNAr) on the benzene portion is possible if the ring is activated by strongly electron-withdrawing groups, typically in ortho or para positions to a leaving group (like a halide). libretexts.orglibretexts.org In the case of the parent compound, the ring is electron-rich, making it unreactive towards nucleophiles. youtube.com

If the molecule first undergoes an elimination reaction to form 2-phenyl-1,4-benzodioxene, the resulting double bond could be susceptible to nucleophilic addition, particularly via a Michael-type addition if an electron-withdrawing group is present on the phenyl ring.

Ring contraction and expansion reactions are plausible but would likely require specific reagents or conditions to initiate rearrangement.

Ring Contraction: A possible, though not explicitly documented, pathway for ring contraction could involve a Favorskii-type rearrangement if a suitable leaving group were installed alpha to a carbonyl. Since the target molecule is a hemiketal, oxidation to the corresponding ketone followed by halogenation at C-3 could set the stage for a base-induced ring contraction to a five-membered ring system. General protocols for ring contractions often involve the formation of carbocation intermediates or other reactive species that can trigger skeletal rearrangements. etsu.edu For instance, ring contraction of certain dihydrobenzo-thiadiazepine dioxides to benzothiazine derivatives has been reported, indicating that such transformations are feasible in related heterocyclic systems. nih.govresearchgate.net

Ring Expansion: Ring expansion reactions of cyclic ethers are known. For example, epoxides can undergo ring expansion to oxetanes, and oxetanes to oxolanes, using reagents like dimethylsulfoxonium methylide. organic-chemistry.org While direct application to the six-membered dioxin ring of this compound is not reported, analogous multi-step sequences involving ring opening followed by recyclization could potentially lead to larger ring systems. These types of reactions often proceed through complex mechanisms and may not be synthetically straightforward. uchicago.edu

Influence of the Phenyl Substituent on Reactivity

The presence of a phenyl group at the C2 position of the 2,3-dihydro-1,4-benzodioxin-2-ol (B1345575) scaffold exerts significant electronic and steric effects that profoundly influence the compound's stability and reactivity. This substituent is directly attached to the hemiacetal carbon, a key reactive center.

Electronic Effects: The phenyl group is capable of exerting both an inductive and a resonance effect.

Inductive Effect (-I): Due to the higher electronegativity of its sp² hybridized carbon atoms compared to the sp³ hemiacetal carbon, the phenyl group has a weak electron-withdrawing inductive effect. This effect can slightly increase the electrophilicity of the C2 carbon.

Resonance Effect (+M/-M): More importantly, the phenyl ring can stabilize adjacent carbocationic intermediates through resonance. Should the hydroxyl group at C2 depart, the resulting oxocarbenium ion is significantly stabilized by the delocalization of the positive charge into the aromatic π-system. This stabilization lowers the activation energy for reactions proceeding through such an intermediate, for instance, in acid-catalyzed substitution or elimination reactions.

Steric Effects: The bulk of the phenyl group sterically hinders the approach of nucleophiles to the C2 carbon. This steric hindrance can influence the rate and outcome of reactions, favoring pathways that minimize steric clash. For example, in reactions involving external nucleophiles, the trajectory of approach will be dictated by the orientation of the phenyl group.

The interplay of these effects is crucial. While the inductive effect might slightly destabilize a developing positive charge, the resonance effect is a much more powerful stabilizing force for cationic intermediates. This resonance stabilization is often the dominant factor governing the reactivity of benzylic-type hemiacetals.

Detailed Mechanistic Pathways and Kinetic Studies

The chemical transformations of this compound are characteristic of its hemiacetal functional group. Hemiacetals exist in equilibrium with their corresponding open-chain hydroxy ketones/aldehydes, and this equilibrium is often the gateway to their diverse reactivity, which can be catalyzed by either acid or base.

Investigation of Reaction Intermediates

Oxocarbenium Ion: In the presence of acid, the hydroxyl group at C2 is protonated, forming a good leaving group (water). Subsequent departure of water generates a resonance-stabilized oxocarbenium ion. The positive charge is delocalized between the C2 carbon and the adjacent ring oxygen, as well as into the π-system of the C2-phenyl substituent. This delocalization makes the formation of this intermediate relatively facile and central to many substitution reactions (e.g., conversion to an acetal) or elimination reactions.

Open-Chain Keto-Ether: The hemiacetal is in equilibrium with its ring-opened form, 2-(2-hydroxyphenoxy)-1-phenylethan-1-one. This equilibrium can be shifted under either acidic or basic conditions. The formation of this keto-ether intermediate is significant as it exposes a carbonyl group and a phenolic hydroxyl group, opening up alternative reaction pathways that are not directly accessible from the cyclic hemiacetal form. For instance, the carbonyl group can be attacked by various nucleophiles. The stability of a similar hemiacetal, 2,3-diphenyl-2H-1,4-benzoxazin-2-ol, has been noted, suggesting that under certain conditions, the cyclic form can be the predominant and isolable product. researchgate.net

Anionic Intermediates: In the presence of a strong base, the hemiacetal hydroxyl group can be deprotonated to form an alkoxide. This can facilitate ring-opening or other rearrangements.

The table below summarizes potential reaction intermediates and the conditions that favor their formation.

| Intermediate | Structure | Favorable Conditions | Subsequent Reactions |

| Oxocarbenium Ion | Resonance-stabilized cation | Acidic (H⁺) | Nucleophilic attack, Elimination |

| Open-Chain Keto-Ether | 2-(2-hydroxyphenoxy)-1-phenylethan-1-one | Acidic or Basic | Carbonyl reactions, Phenol reactions |

| Alkoxide | Anion at C2-oxygen | Basic (B⁻) | Ring opening, Rearrangement |

Regioselectivity and Stereoselectivity Control in Reactions

The structural features of this compound, including its chiral center at C2 and the differentiated atoms of the benzodioxin ring, give rise to considerations of regioselectivity and stereoselectivity in its reactions.

Regioselectivity: Regioselectivity in the context of this molecule primarily relates to reactions involving the aromatic portion or potential modifications of the dioxin ring. For instance, electrophilic aromatic substitution on the benzo portion of the molecule would be directed by the activating effect of the ether oxygens. In reactions involving the synthesis of the benzodioxane ring itself, the choice of reagents and reaction conditions is crucial for controlling regioselectivity. Studies on the synthesis of related 1,4-benzoxathiine derivatives have shown that the polarity of the reaction medium and the nature of the reagents can strongly influence whether cyclization occurs via the oxygen or sulfur atom, a principle that can be extended to the formation of the dioxin ring from precursors like catechols. researchgate.net

Stereoselectivity: The C2 carbon of this compound is a stereocenter. Therefore, reactions at this center or reactions that form this center can proceed with varying degrees of stereoselectivity.

Reactions at the Stereocenter: When the hemiacetal undergoes a substitution reaction that proceeds through a planar oxocarbenium ion intermediate, any pre-existing stereochemistry at C2 is lost. The subsequent attack of a nucleophile can occur from either face of the planar intermediate. The stereochemical outcome (i.e., the ratio of R and S enantiomers formed) will depend on the steric influence of the groups attached to the stereocenter and the nature of the nucleophile. The bulky phenyl group would likely direct incoming nucleophiles to the opposite face, potentially leading to a preferred stereoisomer.

Diastereoselectivity: In molecules containing other stereocenters, the C2 center's configuration becomes a matter of diastereoselectivity. For instance, in related 4-phenylchroman analogues, the relative stereochemistry (cis vs. trans) between substituents has been shown to be a critical determinant of biological activity, highlighting the importance of stereochemical control. nih.gov Synthetic strategies for related 2,3-dihydro-1,4-benzodioxine derivatives have demonstrated the ability to control and assign the configuration of new stereocenters generated during a reaction sequence, often using spectroscopic techniques like 2D-NOESY NMR in conjunction with molecular modeling. mdpi.com

The table below outlines factors influencing stereochemical outcomes in reactions involving the C2 center.

| Factor | Influence on Stereoselectivity | Example |

| Reaction Mechanism | S_N1-type reactions via planar intermediates lead to racemization or diastereomeric mixtures. S_N2-type reactions lead to inversion of configuration. | Acid-catalyzed acetal (B89532) formation. |

| Steric Hindrance | The bulky phenyl group directs the approach of incoming reagents to the less hindered face of the molecule. | Attack of a nucleophile on the oxocarbenium ion. |

| Chiral Auxiliaries/Catalysts | Use of chiral reagents or catalysts can induce high enantioselectivity or diastereoselectivity in the formation of the C2 center. | Asymmetric synthesis of the benzodioxin ring. |

| Neighboring Group Participation | Groups within the molecule can influence the stereochemical outcome by participating in the reaction at the stereocenter. | Intramolecular cyclization reactions. |

Based on a thorough review of the provided search results, it is not possible to generate the requested article on the "Theoretical and Computational Chemistry Studies of this compound."

The search results did not yield any specific theoretical or computational studies, such as Quantum Chemical Calculations (DFT, Ab Initio), Electronic Structure Analysis (HOMO-LUMO), NBO/FMO analysis, MEP mapping, or predicted spectroscopic parameters, that have been performed on the exact chemical compound "this compound."

While the search results contain information on these computational methods being applied to other related benzodioxane derivatives or different molecules entirely researchgate.netwu.ac.thresearchgate.netnih.govresearchgate.netresearchgate.netnih.govnih.govmdpi.comresearchgate.netnih.govresearchgate.netmdpi.com, the strict requirement to focus "solely on the chemical Compound 'this compound'" and to include "Detailed research findings" and "Data tables" cannot be met.

To create the article as outlined would require specific calculated data (e.g., orbital energies, vibrational frequencies, chemical shifts) for this particular molecule, which is absent from the available sources. Generating such an article without this specific data would lead to inaccuracies and would not be a scientifically valid representation. Therefore, the request cannot be fulfilled at this time.

Theoretical and Computational Chemistry Studies of 2 Phenyl 2,3 Dihydro 1,4 Benzodioxin 2 Ol

Structure-Reactivity and Structure-Property Relationship Predictions (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Parameters)

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for predicting the biological activity of compounds based on their physicochemical properties. For classes of compounds including derivatives of 2,3-dihydro-1,4-benzodioxin, QSAR models are developed to correlate molecular descriptors with specific activities. While direct QSAR models for 2-Phenyl-2,3-dihydro-1,4-benzodioxin-2-ol are not extensively published, studies on analogous structures like 2-phenyl-2,3-dihydrobenzofurans and other benzodioxan derivatives provide a framework for the theoretical parameters involved. nih.gov

These models are built using a series of related compounds and their experimentally determined activities. The process involves calculating a wide array of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules. A statistical model is then generated to find the best correlation between these descriptors and the biological response.

Commonly employed theoretical parameters in QSAR models for this and related heterocyclic scaffolds include:

Electronic Descriptors: These relate to the electron distribution in the molecule and influence its ability to participate in electrostatic interactions. Examples include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and atomic charges.

Steric Descriptors: These describe the size and shape of the molecule, which are crucial for fitting into a biological target's active site. Molar refractivity and van der Waals volume are common examples.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. The logarithm of the partition coefficient (logP) is the most widely used hydrophobic descriptor.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching.

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these provide precise information on the electronic structure, reactivity, and thermodynamic properties of the molecule. researchgate.net

The development of a robust QSAR model typically involves selecting the most relevant descriptors from a large pool using statistical techniques like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms such as artificial neural networks (ANN) and support vector machines (SVM). nih.govbiointerfaceresearch.comsemanticscholar.org For instance, in a study on 2-phenyl-2,3-dihydrobenzofurans, 3D-QSAR models, which consider the 3D molecular interaction fields, were found to be superior in predicting antileishmanial activity. nih.gov Similarly, non-linear QSAR models using methods like Gene Expression Programming (GEP) have been shown to effectively model the complex relationships between structure and activity for phenyl-substituted heterocyclic compounds. nih.govfrontiersin.org

Table 1: Examples of Theoretical Parameters Used in QSAR Studies of Phenyl-Substituted Heterocyclic Compounds

| Descriptor Class | Specific Descriptor Example | Description | Potential Relevance for this compound |

| Electronic | Energy of the Highest Occupied Molecular Orbital (HOMO) | Represents the molecule's ability to donate electrons. | Influences interactions with electron-accepting sites in a receptor. |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. | Affects solubility and the ability to form dipole-dipole interactions. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Quantifies the lipophilicity of the compound. | Critical for membrane permeability and reaching the target site. |

| Steric | Molar Refractivity | Relates to the volume occupied by the molecule and its polarizability. | Important for the quality of fit within a receptor's binding pocket. |

| Topological | Wiener Index | A distance-based index that reflects molecular branching. | Can correlate with the overall shape and size that governs receptor binding. |

| Quantum Chemical | Gibbs Free Energy (ΔG) | A thermodynamic parameter indicating the spontaneity of a process. | Can be used to predict the stability of the compound and its complexes. researchgate.net |

Molecular Docking and Ligand-Receptor Interaction Modeling (Computational Aspects)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). This method is instrumental in understanding the molecular basis of a drug's action and in designing new, more potent compounds. For the 1,4-benzodioxan scaffold, docking studies have been employed to elucidate interactions with various biological targets. nih.govscielo.br

The computational process of molecular docking involves several key steps:

Preparation of the Receptor and Ligand: The 3D structure of the receptor protein is often obtained from crystallographic databases like the Protein Data Bank (PDB). The structure is prepared by adding hydrogen atoms, assigning atomic charges, and defining the binding site or "active site." The ligand, in this case, this compound, is built using molecular modeling software, and its geometry is optimized to find the lowest energy conformation.

Docking Simulation: Using algorithms implemented in software like AutoDock, Molegro Virtual Docker (MVD), or PyRx, the ligand is placed into the receptor's active site in a multitude of possible conformations and orientations. nih.govniscair.res.inekb.egresearchgate.net A scoring function is then used to estimate the binding affinity for each pose, typically reported as a negative score in kcal/mol, where a more negative value indicates a stronger predicted interaction.

Analysis of Binding Modes: The resulting ligand-receptor complexes are analyzed to understand the specific molecular interactions that stabilize the binding. These interactions are crucial for the ligand's activity and selectivity. Common interactions observed in studies of benzodioxan derivatives include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the hydroxyl group in the target compound) and acceptors (like oxygen or nitrogen atoms in the receptor's amino acid residues).

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (e.g., the phenyl ring) and hydrophobic residues in the receptor.

π-π Stacking: An interaction between aromatic rings, such as the phenyl group of the ligand and aromatic amino acids like tyrosine, phenylalanine, or tryptophan in the receptor. nih.gov

van der Waals Forces: General attractive or repulsive forces between atoms.

For example, computational docking studies on phenylpiperazine derivatives of 1,4-benzodioxan identified key interactions within the active site of the cyclooxygenase-2 (COX-2) enzyme. nih.gov Similarly, docking of other benzodioxane-containing sulfonamides into the active site of α-glucosidase revealed specific binding modes that correlated with their in vitro inhibitory activity. scielo.br These studies highlight how the benzodioxan core and its substituents can be oriented to achieve favorable interactions with specific amino acid residues, providing a rationale for their observed biological effects.

Table 2: Illustrative Molecular Docking Results for 1,4-Benzodioxan Derivatives with Various Receptors

| Ligand Class | Target Receptor | Docking Score (Example) | Key Interacting Residues (Example) | Reference |

| Phenylpiperazine-benzodioxan | Cyclooxygenase-2 (COX-2) | Not specified in abstract | Key residues in the active site | nih.gov |

| Benzodioxane-sulfonamide | α-Glucosidase | Not specified in abstract | Consistent with in vitro data | scielo.br |

| Benzodioxine-carboxamide | Poly(ADP-ribose)polymerase 1 (PARP1) | Not specified in abstract | Ser904, Gly863, Tyr907 | nih.gov |

| Phenylpiperazine-benzothiazine | DNA-Topoisomerase II Complex | Negative energy scoring function | Aspartic acid residues, aromatic amino acids | mdpi.com |

This table is illustrative and compiles data from studies on derivatives containing the 1,4-benzodioxan or similar scaffolds to demonstrate the type of information generated from molecular docking studies.

Derivatization Strategies and Analogue Synthesis of 2 Phenyl 2,3 Dihydro 1,4 Benzodioxin 2 Ol

Synthesis of Novel Benzodioxin Derivatives with Structural Modifications

The synthesis of novel derivatives from the basic 1,4-benzodioxin (B1211060) structure is a key area of research, aiming to create a library of compounds with diverse functionalities. These syntheses often begin with precursors like 2,3-dihydro-1,4-benzodioxin-6-amine or 1,4-benzodioxan-2-carboxylic acid, which are then elaborated into more complex structures. scielo.bracs.org

A prominent strategy for modifying the benzodioxin scaffold is the incorporation of various heterocyclic rings. This approach can significantly alter the electronic and steric profile of the parent molecule.

Oxadiazoles: Researchers have synthesized 2-(substituted-phenyl)-5-(2,3-dihydro-1,4-benzodioxane-2-yl)-1,3,4-oxadiazole derivatives. This process typically involves converting a precursor like 1,4-benzodioxan-2-carboxylic acid into its corresponding hydrazide, which is then cyclized with a substituted benzoic acid to form the 1,3,4-oxadiazole (B1194373) ring.

Triazoles: N-substituted derivatives of 3-(1,4-benzodioxan-2-yl)-4-phenyl-1,2,4-triazole-5(4H)-thiones have been prepared, demonstrating another route to heterocyclic functionalization. researchgate.net

Purines: The Mitsunobu reaction has been employed to link purine (B94841) bases to the benzodioxin scaffold. researchgate.net For instance, reacting (RS)-2,3-dihydro-1,4-benzoxathiin-3-methanol with purine derivatives under microwave-assisted conditions can lead to (RS)-9-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-9H-purine derivatives through a formal 1,4-sulfur migration involving episulfonium intermediates. researchgate.net

Sulfonamide-Acetamides: A series of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides has been synthesized. scielo.brscielo.br The synthesis starts with the reaction of N-2,3-dihydrobenzo nih.govresearchgate.net-dioxin-6-amine with 4-methylbenzenesulfonyl chloride to yield a sulfonamide intermediate. scielo.brscielo.br This intermediate is subsequently reacted with various 2-bromo-N-(substituted-phenyl)acetamides in the presence of a base like lithium hydride to afford the final products. scielo.brscielo.br

| Heterocyclic Moiety | Synthetic Precursor | Key Reaction | Resulting Structure Class |

|---|---|---|---|

| 1,3,4-Oxadiazole | 1,4-Benzodioxan-2-carboxylic acid | Hydrazide formation followed by cyclization | 2-(Benzodioxan-2-yl)-5-phenyl-1,3,4-oxadiazoles |

| Purine | (RS)-2,3-dihydro-1,4-benzoxathiin-3-methanol | Microwave-assisted Mitsunobu reaction | 9-(Benzodioxin-3-ylmethyl)-9H-purines researchgate.net |

| Sulfonamide-Acetamide | N-2,3-dihydrobenzo nih.govresearchgate.net-dioxin-6-amine | Sulfonylation followed by N-alkylation scielo.brscielo.br | 2-{Benzodioxin-6-yl[sulfonyl]amino}-N-phenylacetamides scielo.brscielo.br |

Altering the substituents on the phenyl ring at the C2 position of the benzodioxin core is a common strategy to fine-tune molecular properties. This is typically achieved by employing differently substituted starting materials in the initial cyclization reaction. For example, the synthesis of 2-phenyl-1,3-benzodioxane can be accomplished by condensing benzaldehyde (B42025) with saligenin. nih.gov By using substituted benzaldehydes, a variety of derivatives with modified phenyl rings can be accessed.

Creating polycyclic structures by fusing additional rings onto the benzodioxin framework represents a significant structural modification. These strategies often involve advanced catalytic methods.

One such approach is the rhodium-catalyzed double annulation reaction. While demonstrated on related heterocyclic systems like 3-phenyl-1,2,4-oxadiazoles, the principle can be extended to benzodioxin-type structures. This method utilizes a rhodium catalyst to achieve double C-H activation and subsequent annulation with a carbene precursor, such as a 2-diazo-1,3-diketone, to construct pyran-fused isoquinoline (B145761) skeletons. Such cascade strategies allow for the efficient assembly of complex, multi-ring systems from simpler precursors.

Another relevant strategy is the development of fused systems through intramolecular cyclization. For example, a novel synthesis of quinazoline (B50416) derivatives involves a copper-catalyzed Ullmann-type coupling followed by an intramolecular cyclization, which could be adapted to create benzodioxin-fused quinazolines. acs.org Similarly, Lewis acid-catalyzed benzannulation reactions, used to create 1-hydroxycarbazoles from indolyl-dihydrofuran acetals, showcase a powerful ring-forming methodology that could potentially be applied to create new rings fused to the benzodioxin core. mdpi.com

Exploration of Structure-Property Relationships through Systematic Derivatization (Non-Biological Properties)

Systematic derivatization of the 2-phenyl-2,3-dihydro-1,4-benzodioxin-2-ol scaffold allows for the investigation of how specific structural changes influence its non-biological properties. These relationships are crucial for designing materials with tailored chemical and physical characteristics.

The introduction of a new chiral center during synthesis results in diastereomers, which exhibit distinct physical properties. For example, in the synthesis of 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine, the two resulting diastereomers were separable by flash chromatography due to different retention factors (Rf) on thin-layer chromatography (TLC). Their distinct stereochemistry also led to different proton NMR spectral characteristics, including significantly different coupling constants between adjacent chiral protons (12.8 Hz vs. 4.8 Hz), which directly relates their 3D structure to their spectroscopic properties.

The physical properties of derivatives, such as melting point and solubility, are also directly affected by structural modifications. The synthesis of a series of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides produced compounds with a range of melting points depending on the substitution pattern on the terminal phenyl ring. scielo.br

| Derivative | Structural Modification | Observed Property Change | Reference |

|---|---|---|---|

| 2S-(1R/S-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine | Creation of a second chiral center | Different TLC Rf values and 1H-NMR coupling constants for each diastereomer | |

| N-(2,3-dihydrobenzo nih.govresearchgate.net-dioxin-6-yl)-4-methylbenzenesulfonamide | Addition of a tosyl group | Amorphous powder, m.p. 129-130 °C | scielo.br |

| 2-{...}-N-(phenyl)acetamide | Base derivative of the series | Amorphous powder, m.p. 119-120 °C | scielo.br |

| 2-{...}-N-(4-ethoxyphenyl)acetamide | Addition of a para-ethoxy group to the terminal phenyl ring | Amorphous powder, m.p. 94-95 °C | scielo.br |

Furthermore, modifications to the aromatic rings and substituents are expected to alter the electronic properties of the molecule. Introducing electron-donating or electron-withdrawing groups would modulate the HOMO-LUMO energy gap, thereby influencing potential photophysical properties such as UV-Vis absorption and fluorescence emission spectra. Docking studies on related analogues have highlighted the importance of polar, electrostatic, and hydrophobic effects in molecular interactions, which are fundamental physical properties governed by the compound's structure.

Polymerization Potential and Precursor Synthesis for Macromolecular Structures

While direct polymerization of this compound is not widely reported, its scaffold can serve as a precursor for monomers suitable for polymerization, particularly through ring-opening mechanisms. The synthesis of polymers from related heterocyclic structures provides a strong proof-of-concept for this approach.

A key example is the free-radical ring-opening polymerization (rROP) of 2-methylene-4-phenyl-1,3-dioxolane, a cyclic ketene (B1206846) acetal (B89532) structurally related to the benzodioxin core. This monomer undergoes nearly quantitative ring-opening during polymerization to produce a polyester, poly[(β-phenyl)butyrolactone]. researchgate.net The synthesis of the monomer itself involves the dehydrochlorination of 2-chloromethyl-4-phenyl-1,3-dioxolane. researchgate.net A similar strategy could be envisioned where this compound is chemically modified to introduce a polymerizable exocyclic methylene (B1212753) group, transforming it into a monomer for rROP. This would allow for the introduction of the phenyl-substituted benzodioxane unit into a polymer backbone, creating novel polyesters.

The polymerization of this monomer has been shown to proceed effectively at temperatures between 60–150°C and can also be copolymerized with traditional vinyl monomers like styrene (B11656) and methyl methacrylate (B99206) to incorporate ester functionalities directly into the polymer backbone. researchgate.net

| Monomer | Polymerization Type | Key Condition | Resulting Polymer | Reference |

|---|---|---|---|---|

| 2-methylene-4-phenyl-1,3-dioxolane | Free Radical Ring-Opening Polymerization (rROP) | 60-150°C, radical initiator | poly[(β-phenyl)butyrolactone] | researchgate.net |

This demonstrates the potential of using the 2-phenyl-1,4-benzodioxin scaffold as a foundational block for creating advanced macromolecular structures with unique properties derived from the incorporated heterocyclic unit.

Potential Advanced Applications in Materials Science and Chemical Synthesis Non Clinical

Role as Versatile Synthetic Intermediates and Building Blocks

The 2,3-dihydro-1,4-benzodioxin framework, including its 2-phenyl-2-ol substituted variant, is a highly valued building block in organic synthesis. Its utility stems from the ability to serve as a starting point for a diverse array of more complex molecules. The inherent reactivity of the hydroxyl group and the stability of the benzodioxin core allow for a wide range of chemical modifications.

Researchers have utilized this scaffold to construct molecules with significant biological inhibitory functions. For instance, derivatives of 2,3-dihydro-1,4-benzodioxine are instrumental as intermediates in the synthesis of potent and highly selective inhibitors of dipeptidyl peptidase IV (DPP-4) and carbonic anhydrase. chemicalbook.com The synthesis often involves a multi-step process where the benzodioxin structure is carefully modified. chemicalbook.com A typical synthetic route might involve the reaction of a catechol with a suitably substituted epoxide or dihalide to form the core ring structure, which is then further functionalized.

Furthermore, the 2,3-dihydro-1,4-benzodioxine skeleton has been identified as a key pharmacophore in the development of Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors. mdpi.com Starting from 2,3-dihydroxybenzoic acid, a multi-step synthesis involving esterification, cyclization with 1,2-dibromoethane (B42909), and subsequent amidation yields 2,3-dihydrobenzo[b] nih.govdioxine-5-carboxamide. mdpi.com This compound serves as a crucial intermediate, which can be further modified through strategies like scaffold hopping to produce highly potent inhibitors. mdpi.com

The versatility of the benzodioxin core is also demonstrated in the synthesis of novel sulfonamides. By reacting N-2,3-dihydrobenzo nih.gov-dioxin-6-amine with various sulfonyl chlorides and subsequently with bromo-acetamides, a library of derivatives can be generated, showcasing the scaffold's adaptability as a synthetic platform. scielo.brfishersci.com

A summary of representative synthetic transformations starting from 2,3-dihydro-1,4-benzodioxin derivatives is presented below:

| Starting Material | Reagents & Conditions | Product Type | Application Area | Reference |

| (2R,3RS)-1,2-mesyloxy-7-octen-3-benzyloxy | Catechol, K₂CO₃, DMF, RT | 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine | Intermediate for enzyme inhibitors | chemicalbook.com |

| Methyl 2,3-dihydroxybenzoate | 1,2-Dibromoethane, K₂CO₃, DMF, reflux | Methyl 2,3-dihydrobenzo[b] nih.govdioxine-5-carboxylate | Intermediate for PARP1 inhibitors | mdpi.com |

| N-2,3-dihydrobenzo nih.gov-dioxin-6-amine | 1. 4-methylbenzenesulfonyl chloride, aq. Na₂CO₃ 2. 2-bromo-N-phenylacetamides, LiH, DMF | 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamides | Sulfonamide derivatives | scielo.brfishersci.com |

Applications in Advanced Materials Science

The structural characteristics of the 2,3-dihydro-1,4-benzodioxin ring system, combining aromatic rigidity with the flexibility of the dioxane ring, make it an attractive component for the development of advanced materials. While research on the specific compound 2-Phenyl-2,3-dihydro-1,4-benzodioxin-2-ol in materials science is still developing, related benzodioxin and benzodioxepin structures have shown significant promise. These compounds serve as important monomers in polymer chemistry, contributing to materials with unique thermal and mechanical properties.

The benzodioxin moiety is a valuable building block for creating sophisticated polymers. A related compound, 2,3-Dihydro-5H-1,4-benzodioxepin-5-one, functions as a key monomer for the synthesis of aromatic-aliphatic polyesters through ring-opening polymerization (ROP). This process allows for the creation of polymers with tailored backbones, where the rigid aromatic part and the flexible dioxepin section impart a unique combination of properties.

In the realm of conductive polymers, derivatives of the benzodioxin family are used to construct donor-acceptor (D-π-A) conjugated polymers. For example, poly(2,3-dihydrothieno-1,4-dioxin) (PEDOT) is a well-known conductive polymer, and its structural elements can be incorporated with other units. nih.gov Research has shown the synthesis of D-π-A conjugated polymers by reacting 5,6-difluorobenzotriazole (the acceptor) with various thiophene (B33073) derivatives, including thieno[3,4-b] nih.govdioxine (the donor), via palladium-catalyzed direct C-H cross-coupling polycondensation. nih.gov The resulting polymers exhibit interesting optical and electrochemical properties, making them suitable for various electronic applications. nih.gov The inclusion of the dioxin-containing ring influences the polymer's molecular weight and fluorescent quantum efficiency. nih.gov

The π-conjugated polymers derived from benzodioxin-related precursors have direct applications in optoelectronic devices. The D-π-A polymers synthesized using thieno[3,4-b] nih.govdioxine have been successfully utilized as the light-emitting layer in organic light-emitting diodes (OLEDs). nih.gov

In one study, devices with an architecture of ITO/PEDOT:PSS/PTAA/polymer emitting layer/TPBi/LiF/Al were fabricated. nih.gov Depending on the specific co-monomer used with the benzotriazole (B28993) unit, these OLEDs could produce green and red luminescence, achieving maximum external quantum efficiencies of 0.07% and 0.14%, respectively. nih.gov This demonstrates the potential of incorporating the benzodioxin chemical motif into the backbone of polymers designed for light-emission applications.

While direct applications of this compound in sensing materials are not yet extensively documented, the inherent chemical properties of the benzodioxin scaffold suggest potential in this area. The oxygen atoms in the dioxin ring can act as Lewis bases, enabling them to coordinate with metal ions. This property could be harnessed to design chemosensors. Upon binding with a specific metal cation, a change in the molecule's photophysical properties, such as a shift in fluorescence emission or a change in color (colorimetric sensing), could occur. The phenyl and hydroxyl substituents on the core structure could be further functionalized to tune the sensor's selectivity and sensitivity towards specific analytes.

Theoretical Design of Ligands and Catalytic Roles

The rigid yet adaptable structure of the 2,3-dihydro-1,4-benzodioxin scaffold makes it an excellent template for the theoretical and computational design of ligands targeting specific biological receptors. Using high-throughput virtual screening and pharmacophore modeling, researchers have successfully identified and optimized benzodioxine-based compounds as potent inhibitors for targets like PARP1. mdpi.com

In the field of cannabinoid receptor research, derivatives of 2,3-dihydrobenzo[b] nih.govdioxine have been designed and synthesized as selective ligands for the CB2 receptor. scielo.br Computational models, such as those based on multiple XED-field templates, have been constructed to interpret the structure-activity relationship (SAR) and guide the optimization of these ligands for enhanced potency and selectivity. scielo.br This synergy between computational design and synthetic chemistry allows for the rational development of new therapeutic agents. mdpi.comscielo.br

The potential catalytic roles of this compound and its derivatives remain a largely unexplored area. The presence of the hydroxyl group and the phenyl ring offers sites for modification to introduce catalytically active moieties. For instance, the scaffold could be used to construct chiral ligands for asymmetric catalysis, where the defined stereochemistry of the benzodioxin ring could influence the stereochemical outcome of a reaction. However, specific research demonstrating such catalytic applications is currently limited.

Photophysical Properties and Photoreactivity Studies

The photophysical and photochemical behavior of molecules containing the 2,3-dihydro-1,4-benzodioxin core is an area of active investigation, particularly when these scaffolds are incorporated into larger systems like phthalocyanines. Axially di-substituted silicon(IV) phthalocyanines with 2-hydroxymethyl-1,4-benzodioxan have been synthesized and their properties studied.

These complex molecules exhibit interesting photophysical characteristics. For example, one such silicon phthalocyanine (B1677752) derivative showed fluorescence quantum yields (ΦF) of 0.18 in DMF and 0.15 in DMSO. The nature of the substituent on the benzodioxin ring can influence these properties.

In terms of photoreactivity, these compounds have been studied for their ability to generate singlet oxygen, a key species in photodynamic therapy. A zinc(II) phthalocyanine featuring a 1,4-benzodioxane (B1196944) substituent demonstrated a high singlet oxygen quantum yield (ΦΔ) of 0.82. This high efficiency suggests that materials incorporating the benzodioxin scaffold could function as effective photosensitizers. Furthermore, photochemical ring-contraction reactions have been observed in related heterocyclic systems, indicating the potential for light-induced structural transformations.

Future Research Directions and Unexplored Avenues for 2 Phenyl 2,3 Dihydro 1,4 Benzodioxin 2 Ol

Development of Highly Efficient and Sustainable Synthetic Routes

The 2,3-dihydro-1,4-benzodioxin scaffold is a common motif in a variety of biologically active compounds. eurekaselect.comepa.gov Current synthetic strategies for related structures often involve multi-step processes that may utilize stoichiometric reagents and harsh reaction conditions. mdpi.comscielo.brscielo.br Future research should prioritize the development of more efficient and environmentally benign synthetic routes to 2-Phenyl-2,3-dihydro-1,4-benzodioxin-2-ol and its derivatives.

Key areas for exploration include:

Catalytic Methods: Investigating novel catalytic systems, including transition metal catalysts, organocatalysts, and biocatalysts, to facilitate key bond-forming reactions with higher atom economy and reduced waste.

Flow Chemistry: Utilizing continuous flow technologies to improve reaction efficiency, safety, and scalability. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purities.

Green Solvents and Reagents: Exploring the use of greener solvents, such as ionic liquids or supercritical fluids, and replacing hazardous reagents with more sustainable alternatives.

| Synthetic Approach | Current Limitations | Proposed Improvements | Potential Impact |

| Traditional multi-step synthesis | Use of stoichiometric reagents, harsh conditions, moderate yields. | Development of one-pot or tandem reactions, utilization of catalytic systems. | Increased efficiency, reduced waste, lower production costs. |

| Batch processing | Limited scalability, potential for thermal runaway. | Implementation of continuous flow chemistry. | Enhanced safety, improved scalability, and better process control. |

| Use of conventional organic solvents | Environmental concerns, potential toxicity. | Application of green solvents (e.g., water, ionic liquids, supercritical fluids). | Reduced environmental footprint, safer laboratory practices. |

Advanced Mechanistic Elucidation of Complex Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing protocols and designing new synthetic pathways. While general mechanisms for the formation of the 1,4-benzodioxin (B1211060) ring are known, the specific nuances of reactions involving the phenyl and hydroxyl substituents at the C2 position warrant deeper investigation.

Future mechanistic studies could involve:

In-situ Spectroscopic Techniques: Employing techniques such as NMR, IR, and Raman spectroscopy to monitor reactions in real-time and identify transient intermediates.

Kinetic Studies: Performing detailed kinetic analyses to determine reaction orders, activation energies, and the influence of various parameters on reaction rates.

Computational Modeling: Utilizing density functional theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and gain insights into the electronic effects of substituents.

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical research and drug discovery. nih.govfnasjournals.com These powerful computational tools can be leveraged to accelerate the discovery and development of novel compounds based on the this compound scaffold.

Potential applications of AI and ML in this context include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activities and physicochemical properties of novel derivatives. mdpi.com

De Novo Design: Utilizing generative models to design new molecules with desired properties from scratch. nih.gov

Reaction Optimization and Prediction: Employing ML algorithms to predict the outcomes of chemical reactions and optimize reaction conditions for higher yields and selectivity. researchgate.netai-dd.eu

| AI/ML Application | Description | Potential Outcome |

| Predictive Modeling (QSAR/QSPR) | Building models to correlate molecular structure with biological activity and physical properties. | Rapid screening of virtual libraries to identify promising candidates for synthesis and testing. mdpi.com |

| De Novo Molecular Design | Using generative algorithms to create novel molecular structures with desired characteristics. | Discovery of new this compound derivatives with enhanced biological activity or material properties. nih.gov |

| Reaction Prediction and Optimization | Applying machine learning to forecast the results of chemical reactions and suggest optimal conditions. | Accelerated development of efficient synthetic routes and reduction of experimental effort. researchgate.netai-dd.eu |

Exploration of Novel Material Science Applications with Tailored Properties

The unique structural features of this compound, including its rigid heterocyclic core, aromatic substituent, and reactive hydroxyl group, make it an intriguing building block for the development of novel materials. Future research should explore the potential of this compound and its derivatives in various areas of material science.

Promising avenues for investigation include:

Polymer Chemistry: Utilizing the hydroxyl group as a handle for polymerization to create novel polymers with unique thermal, optical, or mechanical properties.

Organic Electronics: Investigating the potential of incorporating the 1,4-benzodioxin moiety into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Supramolecular Chemistry: Exploring the ability of this compound derivatives to form well-defined supramolecular assemblies through non-covalent interactions, leading to the development of functional materials such as gels, liquid crystals, or porous frameworks.

In-depth Theoretical Analysis of Molecular Interactions and Reactivity

A deep understanding of the fundamental molecular properties of this compound is essential for its rational design and application. In-depth theoretical studies can provide valuable insights into its electronic structure, conformational preferences, and reactivity.

Future theoretical investigations should focus on:

Conformational Analysis: Performing high-level quantum chemical calculations to determine the preferred conformations of the molecule and the energy barriers between them.

Electronic Structure Analysis: Investigating the distribution of electron density, molecular orbitals, and electrostatic potential to understand the molecule's reactivity and intermolecular interactions.

Modeling of Intermolecular Interactions: Simulating the interactions of this compound with other molecules, such as solvents, receptors, or other monomers, to predict its behavior in different environments.

Q & A

Q. How can researchers optimize the synthesis conditions for 2-phenyl-2,3-dihydro-1,4-benzodioxin-2-ol to maximize yield and purity?

Methodological Answer: Use factorial design to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst concentration). For example, a 2³ factorial design (three variables at two levels) can identify interactions between parameters. Orthogonal arrays (e.g., Taguchi methods) reduce experimental runs while maintaining statistical robustness . Post-synthesis, validate purity via HPLC with UV-Vis detection and compare against known standards .

Q. What spectroscopic techniques are most reliable for characterizing the stereochemistry of this compound?

Methodological Answer: Combine NMR (¹H, ¹³C, and 2D-COSY) to resolve diastereotopic protons and confirm ring conformation. X-ray crystallography provides definitive stereochemical assignment but requires high-purity single crystals. For ambiguous cases, employ chiral shift reagents in NMR or compare experimental IR spectra with DFT-calculated vibrational modes .

Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?

Methodological Answer: Perform controlled solubility trials using standardized protocols (e.g., shake-flask method at 25°C ± 0.1°C). Validate solvent purity via GC-MS. If discrepancies persist, analyze molecular polarity via Hansen solubility parameters or computational COSMO-RS models to predict solvent compatibility .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s reaction mechanism in oxidative environments?

Methodological Answer: Use kinetic isotope effects (KIE) to identify rate-determining steps (e.g., deuterated vs. protiated substrates). Monitor intermediates via in situ FTIR or EPR spectroscopy for radical species. Pair with DFT calculations (e.g., transition state modeling) to validate proposed pathways .

Q. How should researchers address contradictory bioactivity data in cell-based vs. in vivo studies?

Methodological Answer: Conduct dose-response validation across multiple cell lines and animal models. Use metabolomic profiling (LC-MS/MS) to assess hepatic metabolism differences. Apply systems pharmacology models to simulate pharmacokinetic-pharmacodynamic (PK-PD) discrepancies .

Q. What methodologies are effective for analyzing contradictory thermal stability data under varying atmospheric conditions?

Methodological Answer: Perform thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. O₂). Use accelerated rate calorimetry (ARC) to detect exothermic decomposition pathways. Cross-reference with DSC data to identify polymorphic transitions or oxidative degradation .

Q. How can computational methods improve the prediction of this compound’s reactivity in novel catalytic systems?

Methodological Answer: Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. Validate with machine learning (ML) models trained on benzodioxin analogs to forecast reaction outcomes. Pair with microkinetic modeling for multi-step pathway analysis .

Methodological Design & Data Analysis

Q. What experimental design principles minimize bias when scaling up synthesis from milligram to gram quantities?

Methodological Answer: Use response surface methodology (RSM) to optimize mixing efficiency, heat transfer, and reagent stoichiometry. For heterogeneous reactions, apply DEM (discrete element modeling) to simulate powder behavior. Validate scalability via PAT (process analytical technology) tools like inline Raman spectroscopy .

Q. How can researchers statistically validate the reproducibility of spectral data across labs?

Methodological Answer: Implement interlaboratory studies (ILS) with standardized protocols. Apply principal component analysis (PCA) to cluster spectral datasets and identify outlier instruments. Use Bland-Altman plots to assess agreement between NMR or MS results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.